molecular formula C16H12N2O3S B5151701 methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate

methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate

Cat. No. B5151701
M. Wt: 312.3 g/mol
InChI Key: ROAFVFBFZUWGKH-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate, also known as Methyl Furan-2-carboxylate, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of furan derivatives and has a molecular formula of C17H13N3O3S. In

Mechanism of Action

The mechanism of action of methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate Furan-2-carboxylate is not well understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate Furan-2-carboxylate has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to exhibit anti-inflammatory, anti-microbial, and anti-cancer activity. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate Furan-2-carboxylate in lab experiments is its synthetic accessibility. Additionally, it has been shown to exhibit various biological activities, making it a useful tool for studying the mechanisms of certain diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate Furan-2-carboxylate. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the development of new derivatives of methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate Furan-2-carboxylate may lead to the discovery of new bioactive molecules with improved activity and selectivity.

Synthesis Methods

The synthesis of methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate Furan-2-carboxylate involves the condensation of 2-furoic acid and malononitrile in the presence of ammonium acetate and acetic anhydride. The resulting product is then reacted with thiosemicarbazide to obtain the final product. The yield of the synthesis process is around 60%.

Scientific Research Applications

Methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate Furan-2-carboxylate has been studied for its potential use in various scientific research applications. One of the most significant applications of this compound is its use as a building block for the synthesis of various bioactive molecules. For example, it has been used in the synthesis of 2-arylbenzothiazoles, which have been shown to exhibit anti-cancer activity. Additionally, methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate Furan-2-carboxylate has been used in the synthesis of compounds that exhibit anti-inflammatory and anti-microbial activity.

properties

IUPAC Name

methyl 2-[5-[(E)-3-amino-2-cyano-3-sulfanylideneprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-20-16(19)13-5-3-2-4-12(13)14-7-6-11(21-14)8-10(9-17)15(18)22/h2-8H,1H3,(H2,18,22)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAFVFBFZUWGKH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{5-[(1E)-3-amino-2-cyano-3-thioxoprop-1-en-1-yl]furan-2-yl}benzoate

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